Thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo-
Overview
Description
Thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- is a heterocyclic compound that features a fused thiopyrano and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- can be achieved through the DABCO-catalyzed formal (3+3) annulations of β′-acetoxy allenoates with indoline-2-thiones. This reaction proceeds under mild conditions and involves an SN2’-SN2’ type process . The reaction conditions typically include the use of a tertiary amine catalyst such as DABCO and an additive like potassium carbonate (K2CO3).
Industrial Production Methods: While specific industrial production methods for thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular processes and biological responses. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share the indole ring system and exhibit a range of biological activities.
Thiopyran Derivatives: These compounds contain the thiopyran ring and are known for their diverse chemical reactivity.
Benzofuro[3,2-b]indole: This compound has a similar fused ring system and is used in various chemical and biological studies
The uniqueness of thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- lies in its fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-oxo-5H-thiopyrano[3,2-b]indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3S/c14-8-5-9(12(15)16)17-11-6-3-1-2-4-7(6)13-10(8)11/h1-5,13H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVBYHSVMFAAIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C=C(S3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103253-97-0, 103253-99-2 | |
Record name | NSC 623545 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103253970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC 623546 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103253992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-DIHYDRO-4-OXOTHIOPYRANO(3,2-B)INDOLE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E9IZR0D3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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